molecular formula C12H10O2S2 B1603637 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid CAS No. 870703-97-2

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid

Cat. No.: B1603637
CAS No.: 870703-97-2
M. Wt: 250.3 g/mol
InChI Key: XESWRPZAGPHDST-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₂H₁₀O₂S₂ with a molecular weight of 250.34 grams per mole. The compound is registered under the Chemical Abstracts Service number 870703-97-2 and maintains the MDL number MFCD06801936. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound, which accurately describes the substitution pattern and functional groups present in the molecular structure.

Alternative nomenclature systems recognize this compound through various synonymous names including 5-(4-methylsulfanylphenyl)thiophene-2-carboxylic acid and 2-thiophenecarboxylic acid, 5-[4-(methylthio)phenyl]-. The International Chemical Identifier system assigns the compound the InChI designation InChI=1S/C₁₂H₁₀O₂S₂/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14). The corresponding InChI Key XESWRPZAGPHDST-UHFFFAOYSA-N provides a unique chemical structure identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation appears as CSc1ccc(cc1)-c2ccc(s2)C(O)=O, which systematically describes the connectivity pattern of atoms within the molecular framework. This representation clearly indicates the methylthio substituent on the phenyl ring and its connection to the thiophene carboxylic acid moiety.

Table 1: Chemical Identity Parameters

Parameter Value
Molecular Formula C₁₂H₁₀O₂S₂
Molecular Weight 250.34 g/mol
Chemical Abstracts Service Number 870703-97-2
MDL Number MFCD06801936
Melting Point 220-224°C
InChI Key XESWRPZAGPHDST-UHFFFAOYSA-N

Historical Development and Discovery Timeline

The historical development of this compound emerges from the broader research into thiophene-based heterocyclic compounds that gained momentum in the early 21st century. The compound first appeared in chemical databases with its initial registration occurring in 2005, as evidenced by the PubChem database creation date. This timing corresponds with increased interest in thiophene derivatives for organic electronics applications and pharmaceutical research initiatives.

The development of synthetic methodologies for this compound class coincided with advances in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction, which became instrumental in preparing substituted thiophene carboxylic acids. Research conducted by Rasool and colleagues demonstrated the successful synthesis of related thiophene derivatives through palladium-catalyzed cross-coupling reactions of 5-bromothiophene-2-carboxylic acid with various arylboronic acids. Their work established efficient synthetic routes for accessing this compound class with moderate to good yields under optimized reaction conditions.

The compound gained recognition in materials science research due to its potential applications in organic semiconductors and electronic devices. Research investigations revealed that thiophene carboxylic acid derivatives, including this compound, exhibit promising properties for organic light emitting diodes and organic solar cell applications. The unique electronic properties arising from the combination of thiophene and phenyl aromatic systems with sulfur functionalities positioned these compounds as valuable materials for advanced electronic applications.

Pharmaceutical research interest in this compound class developed as scientists recognized the potential biological activities associated with thiophene-containing molecules. The methylthio substituent pattern provides opportunities for structure-activity relationship studies and drug development programs targeting various therapeutic areas. Contemporary research continues to explore the synthetic chemistry and applications of this compound across multiple disciplines.

Position Within Thiophene Carboxylic Acid Derivatives

This compound occupies a significant position within the extensive family of thiophene carboxylic acid derivatives, representing a sophisticated example of substituted heterocyclic carboxylic acids. The compound belongs to the broader class of 5-arylthiophene-2-carboxylic acids, which constitute an important subset of thiophene-based molecules characterized by aromatic substitution at the 5-position of the thiophene ring. This structural arrangement provides enhanced conjugation and electronic communication between the aromatic systems, contributing to unique properties not observed in simpler thiophene derivatives.

The thiophene carboxylic acid family encompasses numerous structural variations, including simple thiophene-2-carboxylic acid, halogenated derivatives such as 5-chlorothiophene-2-carboxylic acid, and more complex substituted analogs. Within this classification system, this compound represents an advanced derivative incorporating both aryl substitution and sulfur-containing functional groups. The methylthio substituent introduces additional sulfur functionality beyond the thiophene ring itself, creating opportunities for diverse chemical reactivity and intermolecular interactions.

Comparative analysis reveals that this compound shares structural similarities with other biologically active thiophene derivatives. Research demonstrates that thiophene carboxylic acids exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern in this compound positions it favorably for medicinal chemistry applications, as the methylthio group can participate in hydrogen bonding interactions and provide additional binding affinity with biological targets.

Table 2: Comparative Analysis of Thiophene Carboxylic Acid Derivatives

Compound Type Substitution Pattern Key Applications
Thiophene-2-carboxylic acid Unsubstituted Basic building block
5-Bromothiophene-2-carboxylic acid Halogen substitution Synthetic intermediate
This compound Aryl-methylthio substitution Organic electronics, pharmaceuticals
5-(4-Methoxyphenyl)thiophene-2-carboxylic acid Aryl-methoxy substitution Biological activity studies

The electronic properties of this compound distinguish it from simpler thiophene derivatives through extended π-conjugation across the thiophene-phenyl system. Computational studies reveal that such extended conjugation influences frontier molecular orbital energies and electronic transitions, making these compounds valuable for organic electronics applications. The compound demonstrates higher reactivity compared to unsubstituted thiophene carboxylic acids due to electronic effects from the methylthio-substituted phenyl group.

Research into multicomponent reactions for thiophene synthesis has highlighted the versatility of thiophene carboxylic acid derivatives in forming complex molecular architectures. The 5-aryl substitution pattern, as exemplified by this compound, provides opportunities for further functionalization and incorporation into larger molecular frameworks. This structural flexibility positions the compound as a valuable intermediate for accessing more complex thiophene-based materials and pharmaceuticals.

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESWRPZAGPHDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584609
Record name 5-[4-(Methylsulfanyl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-97-2
Record name 5-[4-(Methylsulfanyl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Carbonylation and Alkoxycarbonylation

A highly efficient method involves palladium-catalyzed carbonylation of 2-(methylthio)phenyl-substituted precursors under CO pressure, followed by ester formation and hydrolysis to the acid.

  • Catalyst System : PdI2/KI
  • Conditions : 40 atm CO-air mixture, 80–100 °C, 24–36 hours
  • Solvents : Methanol (MeOH), ethanol (EtOH), or isopropanol (i-PrOH)
  • Yields : Up to 81% for methyl esters, which can be hydrolyzed to acids

This method allows for selective formation of thiophene carboxylic esters, which are subsequently converted to the target acid by hydrolysis.

Table 1: Palladium-Catalyzed Carbonylation Yields

Entry Alcohol (ROH) Reaction Time (h) Yield of Ester (%) Notes
1 MeOH 24 81 Standard conditions
2 EtOH 36 75 Slower reaction rate
3 i-PrOH 36 62 Slower reaction rate

Source: Adapted from ACS J. Org. Chem. 2022

Ester Hydrolysis to Carboxylic Acid

The esters obtained from carbonylation are converted to the carboxylic acid by alkaline hydrolysis followed by acidification:

  • Reagents : Sodium hydroxide (NaOH), water, hydrochloric acid (HCl)
  • Conditions : Room temperature, 30 minutes stirring
  • Workup : Removal of MeOH under vacuum, extraction with dichloromethane (DCM), acidification to pH ~4
  • Yield : Approximately 25% isolated yield reported for similar thiophene carboxylic acids

Table 2: Hydrolysis Conditions and Yields

Step Reagents/Conditions Result
Hydrolysis 1M NaOH, MeOH/H2O, 20 °C, 0.5 h Conversion to carboxylate
Acidification 2M HCl, pH = 4 Precipitation of acid
Extraction EtOAc, washing with brine, drying Purified acid
Yield - 25% isolated yield

Source: Adapted from ChemicalBook synthesis of related thiophene acids

Chlorination and Amide Formation (Related Thiophene Derivatives)

Although focused on 5-chlorothiophene derivatives, the patent WO2004060887A1 describes relevant methodologies for thiophene carboxylic acid derivatives preparation involving:

  • Conversion of 5-chlorothiophene-2-carboxylic acid to acid chlorides using thionyl chloride in toluene
  • Subsequent amide bond formation with amines in a two-phase system (aqueous sodium bicarbonate and 2-methyltetrahydrofuran)
  • Reaction conditions at normal to slightly elevated pressure and moderate temperatures

While this patent focuses on amides, the acid chloride intermediate preparation is directly relevant for synthesizing substituted thiophene carboxylic acids.

Table 3: Acid Chloride Formation Conditions

Reagent Solvent Temperature Pressure Notes
Thionyl chloride Toluene Ambient 0.5–5 bar Preferred chlorination method
Reaction time ~1 hour - - Efficient acid chloride formation

Source: WO2004060887A1 patent

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Pd-catalyzed carbonylation PdI2/KI, CO (40 atm), MeOH, 80–100 °C, 24–36 h High selectivity, good yields Requires high-pressure equipment
Ester hydrolysis NaOH, MeOH/H2O, acidification with HCl Mild conditions, straightforward Moderate yields (~25%)
Acid chloride formation Thionyl chloride, toluene, ambient pressure Useful intermediate for derivatives Use of toxic reagents

Research Findings and Notes

  • The palladium-catalyzed carbonylation method provides a versatile route to thiophene carboxylic esters with good isolated yields and can be adapted to various alcohols as nucleophiles.
  • Hydrolysis of esters to acids is a standard approach but may suffer from lower yields due to extraction and purification losses.
  • Acid chloride intermediates prepared by thionyl chloride offer reactive species for further functionalization, including amide formation, which could be adapted for synthesis of related thiophene acids.
  • Reaction conditions such as temperature, pressure, and solvent choice critically affect the yield and purity of the final product.
  • Catalyst recycling in palladium-catalyzed processes has been demonstrated, enhancing sustainability of the synthetic route.

Summary Table of Preparation Methods for this compound

Step Method Description Conditions Yield (%) Reference
Carbonylation PdI2/KI catalyzed CO insertion, MeOH solvent 80 °C, 24 h, 40 atm CO-air 81 (ester)
Ester Hydrolysis NaOH hydrolysis, acidification with HCl RT, 30 min 25 (acid)
Acid Chloride Formation Thionyl chloride in toluene Ambient, 1 h Not specified

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Organic Electronics

Overview:
This compound is instrumental in the development of organic semiconductors, which are essential for manufacturing flexible electronic devices. Its thiophene ring enhances its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Key Findings:

  • OLEDs: The compound contributes to the efficiency and stability of OLEDs, which are used in displays for televisions and smartphones.
  • Organic Solar Cells: Research indicates that incorporating this compound into solar cell designs can improve energy conversion efficiencies due to its favorable charge transport properties .

Pharmaceutical Research

Overview:
this compound serves as a building block in the synthesis of novel pharmaceutical compounds. Its unique structure allows for targeted modifications that can lead to the development of drugs aimed at specific diseases.

Case Studies:

  • A study identified derivatives of this compound that exhibit potent activity against certain cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
  • Researchers have explored its application in synthesizing RORγt inhibitors, which are relevant for treating autoimmune diseases .

Material Science

Overview:
In material science, this compound is investigated for creating advanced materials with specific electrical and thermal properties. Its ability to form stable composites makes it valuable in producing high-performance coatings.

Applications:

  • Coatings: The compound's properties allow it to be used in formulating coatings that require enhanced durability and resistance to environmental degradation .
  • Composites: It is also being explored for use in composite materials that demand lightweight yet strong characteristics.

Analytical Chemistry

Overview:
this compound is employed as a standard in various analytical techniques, aiding researchers in quantifying and identifying other compounds within complex mixtures.

Applications:

  • It has been utilized in liquid chromatography-electrospray mass spectrometry methods to analyze biomass-derived oils, showcasing its role in environmental monitoring.

Environmental Science

Overview:
The compound is being studied for its potential applications in developing sensors aimed at detecting environmental pollutants. This application is crucial for improving monitoring systems for air and water quality.

Research Insights:

  • Studies have demonstrated that sensors incorporating this compound can effectively detect low concentrations of pollutants, contributing to better environmental management practices .

Summary Table of Applications

Application AreaKey UsesNotable Findings
Organic ElectronicsOLEDs, Organic Solar CellsImproved efficiency and stability
Pharmaceutical ResearchDrug synthesisPotent anticancer activity
Material ScienceHigh-performance coatings, CompositesEnhanced durability and resistance
Analytical ChemistryStandards for quantificationEffective analysis of complex mixtures
Environmental SciencePollutant detection sensorsHigh sensitivity for low concentration pollutants

Mechanism of Action

The mechanism of action of 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved can vary widely, from inhibition of enzyme activity to modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylic acid derivatives exhibit diverse pharmacological properties influenced by substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Structural Analogues with Phenyl Substituents

  • 5-Phenylthiophene-2-carboxylic acid (CAS# 1735-13-3)

    • Key Difference : Lacks the methylthio group on the phenyl ring.
    • Impact : Reduced lipophilicity compared to the target compound, which may lower bioavailability .
    • Bioactivity : Demonstrates moderate anticancer activity but is less potent than chlorophenyl-substituted analogues .
  • 5-(4-Chlorophenyl)thiophene-2-carboxylic acid derivatives (e.g., compound 16 in ) Key Difference: Features a 4-chlorophenyl group (electron-withdrawing) instead of 4-(methylthio)phenyl. Bioactivity: Exhibits higher anticancer activity than doxorubicin in vitro, attributed to enhanced interactions with DNA or protein targets .

Analogues with Heterocyclic Modifications

  • 5-Methyl-2-[4-(trifluoromethyl)phenyl]-thiazole-4-carboxylic acid (CAS# 142329-22-4)

    • Key Difference : Replaces thiophene with a thiazole ring and introduces a trifluoromethyl (-CF₃) group.
    • Impact : The -CF₃ group increases metabolic stability and electron-withdrawing effects, altering reactivity compared to the methylthio group .
    • Bioactivity : Used in antimicrobial agents due to improved resistance to enzymatic degradation .
  • 5-(4-Trifluoromethoxyphenyl)thiophene-2-carboxylic acid

    • Key Difference : Substitutes methylthio with trifluoromethoxy (-OCF₃).
    • Impact : -OCF₃ is both electron-withdrawing and highly lipophilic, offering distinct pharmacokinetic profiles .

Analogues with Functional Group Variations

  • 5-(Methylthio)thiophene-2-carboxylic acid (CAS# MFCD00173742)

    • Key Difference : Methylthio group is directly attached to the thiophene ring (position 5) instead of a phenyl-substituted side chain.
    • Impact : Simplified structure reduces steric hindrance but may limit target specificity .
  • 5-(4-Tosylaminophenyl)thiophene-2-carboxylic acid Key Difference: Incorporates a sulfonamide (-SO₂NH₂) group. Impact: Enhances hydrogen-bonding capacity, improving solubility and receptor affinity compared to the carboxylic acid .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight Key Properties Notable Bioactivity
5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid 4-(Methylthio)phenyl 250.31 g/mol High lipophilicity, moderate solubility Research chemical
5-(4-Chlorophenyl)thiophene-2-carboxylic acid 4-Chlorophenyl 238.68 g/mol Electron-withdrawing, polar Anticancer (IC₅₀ < 1 μM)
5-Phenylthiophene-2-carboxylic acid Phenyl 204.24 g/mol Low lipophilicity Moderate antimicrobial
5-(Trifluoromethoxy)phenyl-thiophene-2-carboxylic acid 4-Trifluoromethoxyphenyl 292.26 g/mol High metabolic stability Under investigation

Research Findings and Mechanistic Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilic character, improving interactions with biological targets like kinases or DNA topoisomerases. In contrast, the methylthio group (-SMe) in the target compound offers a balance of lipophilicity and moderate electron-donating effects .
  • Steric Considerations : Bulky substituents (e.g., benzyloxy in ) reduce binding affinity to compact enzyme active sites, whereas the 4-(methylthio)phenyl group provides optimal steric bulk for specific interactions .
  • Biological Performance : Thiophene derivatives with chlorophenyl or pyrrolopyrimidine moieties () outperform the target compound in cytotoxicity assays, suggesting that bioactivity is highly substituent-dependent .

Biological Activity

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid is a compound of significant interest in various fields, particularly in organic electronics and pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methylthio group and a carboxylic acid, which contributes to its unique chemical properties. The molecular formula is C12H12O2S2C_{12}H_{12}O_2S_2, and it has been recognized for its role in synthesizing novel pharmaceutical compounds.

Applications in Research

1. Organic Electronics:

  • Utilized in the development of organic semiconductors.
  • Important for manufacturing flexible electronic devices such as OLEDs and organic solar cells .

2. Pharmaceutical Research:

  • Acts as a building block in synthesizing drugs targeting specific diseases.
  • Notably involved in the development of compounds with anti-inflammatory properties and potential anticancer activities .

3. Material Science:

  • Explored for creating advanced materials with tailored electrical and thermal properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Effects: Recent studies have demonstrated its potential to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The compound exhibited IC50 values indicating effective inhibition against COX-1 and COX-2 enzymes, similar to established anti-inflammatory drugs like celecoxib .
  • Anticancer Activity: The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives based on this compound were evaluated for their antiproliferative effects against A549 lung cancer cells, showing significant growth suppression .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components:

  • Substituents: The presence of the methylthio group enhances the compound's lipophilicity, potentially improving cell membrane permeability and biological activity.
  • Carboxylic Acid Group: This functional group is crucial for its interaction with biological targets, facilitating binding to proteins involved in inflammatory pathways .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various thiophene derivatives, including this compound. The results indicated significant inhibition of COX-2 activity, with IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Potential
Another research effort focused on the antiproliferative effects of this compound against different cancer cell lines. Notably, it was found that the compound led to G1 phase cell cycle arrest in A549 cells, indicating a mechanism that could be exploited for cancer therapy.

Data Table: Biological Activity Summary

Activity Target IC50 Value (μM) Reference
COX-1 InhibitionCOX-119.45 ± 0.07
COX-2 InhibitionCOX-223.8 ± 0.20
AntiproliferativeA549 CellsNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the 4-(methylthio)phenyl group to the thiophene-2-carboxylic acid scaffold. For example, methyl 5-bromothiophene-2-carboxylate can react with 4-(methylthio)phenylboronic acid under palladium catalysis. Intermediates are characterized via:

  • 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., methylthio group at δ ~2.5 ppm for S–CH3).
  • IR Spectroscopy : To verify carboxylic acid (broad ~2500–3000 cm⁻¹ O–H stretch) and ester carbonyl (~1700 cm⁻¹) groups.
  • HPLC : To assess purity (>95%) before proceeding to hydrolysis for the final carboxylic acid .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves solid-state conformation, including dihedral angles between the thiophene ring and substituents (e.g., 3.1°–3.6° deviations reported in similar structures) .
  • Elemental Analysis : Validates molecular formula (e.g., C12H10O2S2) and rules out residual solvents.
  • Melting Point/Rf Values : Cross-referenced with literature to confirm consistency .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying aryl substituents?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while K2CO3 or Cs2CO3 improves coupling efficiency .
  • Catalyst-Ligand Systems : Pd(PPh3)4 or SPhos-based catalysts increase turnover in Suzuki reactions.
  • Design of Experiments (DoE) : Statistically optimize temperature (80–120°C), reaction time (12–24 h), and stoichiometry (1:1.2 molar ratio of boronic acid to bromide) .

Q. How can discrepancies in anti-inflammatory activity data across assay models be resolved?

  • Methodological Answer :

  • Assay Validation : Use standardized COX-2 inhibition protocols (e.g., ovine COX-2 enzyme assay) and confirm cell viability via MTT tests to rule out cytotoxicity.
  • Solubility Adjustments : Prepare derivatives as sodium salts for improved aqueous solubility in cell-based assays.
  • Molecular Docking : Compare binding poses in COX-2 (PDB: 1PXX) to identify critical interactions (e.g., hydrogen bonds with Arg120 or hydrophobic contacts with Val523). Compounds with free energy values ≤-10 kcal/mol (e.g., allyloxy derivatives) typically show higher activity .

Q. What computational strategies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents with IC50 values to predict activity trends.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize stable binders.
  • ADMET Prediction : Use tools like SwissADME to optimize logP (2–4) and rule out hepatotoxicity risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.